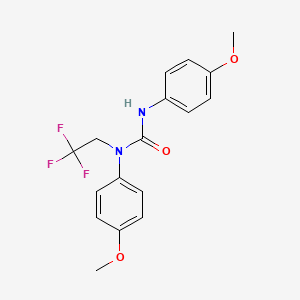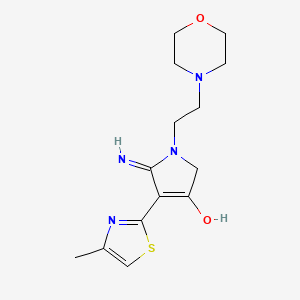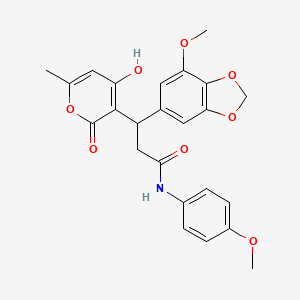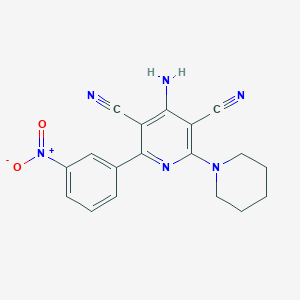
1,3-Bis(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA is a synthetic organic compound characterized by the presence of methoxyphenyl and trifluoroethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl groups can also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-BIS(4-METHOXYPHENYL)UREA: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1,3-BIS(4-HYDROXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA: Contains hydroxyl groups instead of methoxy groups, which can affect its reactivity and interactions with biological targets.
1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)THIOUREA:
Uniqueness
1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA is unique due to the presence of both methoxyphenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the methoxyphenyl groups contribute to its reactivity and binding affinity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17F3N2O3 |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C17H17F3N2O3/c1-24-14-7-3-12(4-8-14)21-16(23)22(11-17(18,19)20)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,23) |
InChI Key |
DQLDUZLQSJQGFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(CC(F)(F)F)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11043559.png)
![3-[3-(4-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11043561.png)

![11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11043573.png)

![9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11043590.png)

![3-(4-Chlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043598.png)
![1-(3,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11043603.png)

![N-(4-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11043630.png)
![8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11043637.png)
